molecular formula C16H15Cl2N3S2 B10967781 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10967781
M. Wt: 384.3 g/mol
InChI Key: SJAQLSNCDPLAJC-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a dichlorobenzyl sulfanyl group, an ethyl group, and a thiophen-2-ylmethyl group

Preparation Methods

The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Introduction of the dichlorobenzyl sulfanyl group: This step involves the nucleophilic substitution of a dichlorobenzyl chloride with a thiol group on the triazole ring.

    Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using thiophen-2-ylmethyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dichlorobenzyl group can be reduced to benzyl using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors, providing insights into drug design and development.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and triazole groups can form hydrogen bonds and hydrophobic interactions with active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole include:

    3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid: This compound shares the dichlorobenzyl sulfanyl group but has a different core structure.

    2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde: This compound also features the dichlorobenzyl sulfanyl group but with a quinoline core.

  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar sulfanyl group but with a benzothieno-pyrimidine core.

The uniqueness of this compound lies in its specific combination of substituents on the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15Cl2N3S2

Molecular Weight

384.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C16H15Cl2N3S2/c1-2-21-15(9-12-4-3-7-22-12)19-20-16(21)23-10-11-5-6-13(17)14(18)8-11/h3-8H,2,9-10H2,1H3

InChI Key

SJAQLSNCDPLAJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CC3=CC=CS3

Origin of Product

United States

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